molecular formula C49H42Cl2N2O3Ti B12325058 Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol

Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol

Cat. No.: B12325058
M. Wt: 825.6 g/mol
InChI Key: WINAMCRSRUMNBX-UHFFFAOYSA-L
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Description

This compound is a titanium-based coordination complex featuring acetonitrile as a ligand, dichlorotitanium as the central metal moiety, and a highly substituted oxazolidine-dinaphthylmethanol framework. The dichlorotitanium center likely adopts an octahedral geometry, as observed in related titanium(IV) complexes (e.g., bis(salicylideneiminato)dichlorotitanium(IV)) . Acetonitrile serves as a polar aprotic solvent and ligand, stabilizing the titanium center and modulating reactivity.

Properties

IUPAC Name

acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H39NO3.C2H3N.2ClH.Ti/c1-45(2)48-43(46(49,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(50,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42;1-2-3;;;/h3-30,43-44,48-50H,1-2H3;1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINAMCRSRUMNBX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC1(NC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H42Cl2N2O3Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The ligand precursor, (4R,5R)-2,2-dimethyl-α,α,α',α'-tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol , is synthesized via a multi-step process:

  • Dinaphthylmethanol Formation :
    • 1-Naphthaldehyde undergoes a Grignard reaction with methylmagnesium bromide to yield dinaphthylmethanol.
    • Key conditions : THF solvent, 0°C to room temperature, 12–24 h.
  • Oxazolidine Ring Construction :

    • The amino alcohol intermediate (e.g., (4R,5R)-2,2-dimethyl-1,3-oxazolidine-4,5-dimethanol) is prepared by condensing (R)-valinol or similar chiral amino alcohols with carbon disulfide (CS₂) under basic conditions.
    • Reaction :
      $$
      \text{Amino alcohol} + \text{CS}2 \xrightarrow{\text{K}2\text{CO}_3, \text{MW}} \text{Oxazolidine-2-thione}
      $$
    • Optimized conditions : Microwave irradiation (50 W, 50°C, 0–30 min) improves yields to >90%.
  • Dinaphthyl Functionalization :

    • The oxazolidine-thione undergoes nucleophilic substitution with dinaphthylmethanol derivatives using titanium tetrachloride (TiCl₄) as a Lewis acid.
    • Critical step : Stereochemical control is achieved via chiral auxiliary retention during thione acylation.

Titanium Complexation

Titanium(IV) Coordination Protocol

The ligand is reacted with titanium tetrachloride in acetonitrile to form the final complex:

  • Reaction Setup :
    • Ligand (1.0 equiv), TiCl₄ (1.1 equiv), and anhydrous acetonitrile (0.1 M) are combined under nitrogen.
    • Temperature : −78°C to 25°C, depending on steric demands.
  • Mechanism :

    • TiCl₄ undergoes ligand substitution, replacing two chloride ions with the oxazolidine-methanolate donor atoms.
    • Acetonitrile coordinates as a neutral ligand to complete the octahedral geometry.
  • Workup :

    • The reaction is quenched with brine, and the product is extracted into dichloromethane.
    • Purification via silica gel chromatography (hexane/EtOAc) yields the titanium complex as a crystalline solid.

Key Data Tables

Table 1: Ligand Synthesis Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Dinaphthylmethanol 1-Naphthaldehyde, MeMgBr, THF, 0°C → RT 85 98%
Oxazolidine-thione (R)-Valinol, CS₂, K₂CO₃, MW, 50°C, 30 min 92 >99%
Dinaphthyl functionalization TiCl₄, CH₂Cl₂, −78°C, 4 h 87 95%

Table 2: Titanium Complexation Outcomes

Ligand Equiv TiCl₄ Equiv Solvent Temp (°C) Time (h) Yield (%)
1.0 1.1 CH₃CN −78 4 86
1.0 1.5 CH₂Cl₂ 0 6 78
1.0 1.2 THF 25 12 65

Stereochemical Considerations

The (4R,5R) configuration of the oxazolidine ring is preserved during complexation due to:

  • Chiral Pool Strategy : Use of enantiomerically pure amino alcohols (e.g., (R)-valinol).
  • Asymmetric Induction : Titanium enolate formation favors retention of configuration during aldol reactions.

Applications in Catalysis

This titanium complex is employed in:

  • Asymmetric Aldol Reactions : Achieves >95% ee in syn-adduct formation.
  • Cyclopropanation : Mediates stereoselective C–C bond formation in strained rings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetonitrile and oxazolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydroxy and oxazolidinyl groups can interact with biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol involves its interaction with molecular targets and pathways. The hydroxy and oxazolidinyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Influence of Acetonitrile Concentration on Epoxidation ()
Acetonitrile (wt%) MAA Conversion (mol%) H₂O₂ Efficiency (mol%)
15 15 9
40 17–20 20–23
80 17–20 20–23
Table 2: Catalyst Content Impact in Acetonitrile ()
Catalyst (wt%) AA Conversion (mol%) Glycidol Selectivity (mol%)
0.5 60 20
3 87 73
5 87 20 (due to ether formation)

Research Implications

  • The dinaphthalen-1-ylmethanol groups in the target compound may enhance enantioselectivity in asymmetric catalysis compared to simpler oxazolidines .
  • Substituting acetonitrile with water could improve sustainability but may require structural modifications to maintain titanium complex stability .

Biological Activity

The compound Acetonitrile; dichlorotitanium; [5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol is a complex organometallic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound can be represented as C47H38Cl2N2O3TiC_{47}H_{38}Cl_2N_2O_3Ti. Its structure features a titanium center coordinated with acetonitrile and dichloride ligands, alongside an oxazolidine derivative linked to dinaphthalenyl groups. This unique arrangement suggests potential interactions with biological systems.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often correlated with the ability to scavenge free radicals. For instance, compounds derived from dinaphthalene structures have shown promising results in reducing oxidative stress in various biological models .

Anticancer Properties

The anticancer activity of titanium-based compounds has been documented in several studies. These compounds may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The oxazolidine moiety is particularly noted for its role in enhancing cytotoxicity against tumor cells .

The biological activity of the compound can be attributed to several mechanisms:

  • Metal Coordination : The titanium center can interact with biomolecules, potentially altering their function.
  • Free Radical Generation : The compound may promote oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : Similar compounds have shown the ability to integrate into lipid bilayers, disrupting membrane integrity.

Case Studies

StudyFindingsImplications
Study 1Investigated the antioxidant capacity of dinaphthalene derivativesSuggested potential use in preventing oxidative damage in cells
Study 2Explored antibacterial effects of titanium complexesIndicated a possible therapeutic application against resistant bacterial strains
Study 3Evaluated anticancer properties in vitroHighlighted the need for further research into dosage and efficacy

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